Home > Products > Building Blocks P19838 > 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride
6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride - 298196-89-1

6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride

Catalog Number: EVT-1677953
CAS Number: 298196-89-1
Molecular Formula: C16H20Cl2N2O2
Molecular Weight: 343.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(−)-1-(p-Chlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (Versidyne)

    Compound Description: This compound, also known as (−)-Ro 4-1778/1, is a potent analgesic. Research has focused on determining its absolute configuration, which was confirmed to be (R)-l-(p-chlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline. [, ]

    Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound, 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride. The key difference lies in the substituent at the 1-position. While Versidyne has a p-chlorophenethyl group, the target compound features a 4-pyridyl substituent. [, ]

    Compound Description: This entry refers to two stereoisomers of a 1,2,3,4-tetrahydroisoquinoline derivative. Their synthesis and stereochemistry were investigated through NMR and IR spectroscopy. []

2-Benzyl-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-phenylisoquinolinium iodide

    Compound Description: This compound's structure was elucidated using X-ray crystallography, revealing details about its conformation and bond lengths. []

    Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride. The key differences are the presence of a phenyl group at the 1-position, a benzyl group at the 2-position, and the quaternary nitrogen in the related compound. []

1-(3,4,5-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This derivative is noted for its potent hypotensive and bronchodilating properties, likely attributed to its interaction with adrenergic receptors. []

    Relevance: While this compound shares the basic tetrahydroisoquinoline structure with 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride, it differs significantly in its substitution pattern. Notably, it possesses a 3,4,5-trimethoxybenzyl group at the 1-position and dihydroxy substitutions at the 6 and 7 positions instead of dimethoxy groups. []

1-Dimethylamino-1-(2′-vinyl-4′,5′-dimethoxy-phenyl)-3-(p-chloro-phenyl)-propane

    Compound Description: This compound is a product of the Hofmann exhaustive methylation of the analgesic Versidyne. []

    Relevance: Although structurally distinct from 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride, this compound is derived from Versidyne, which shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. This highlights the potential for structural modifications and rearrangements within the tetrahydroisoquinoline class of compounds. []

1-(2-Aminobenzyl)- and 1-(2-aminophenethyl)-1,2,3,4-tetrahydroisoquinolines

    Compound Description: These compounds were utilized in Pschorr reactions to synthesize various natural products and their derivatives, including thalicsimidine and predicentrine. []

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-isochroman-3-one

    Compound Description: This compound was studied in electrochemical oxidation reactions, leading to insights about aryl-aryl coupling mechanisms. []

    Relevance: Although this compound is an isochroman-3-one derivative, its structure bears resemblance to 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride due to the presence of the 3,4-dimethoxybenzyl and 6,7-dimethoxy moieties. []

1,2,3,4-Tetrahydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)-2-methyl-isoquinoline

    Compound Description: This compound undergoes cyclization under anodic oxidation to yield a tetracyclic product. []

trans-N(2),3-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolines

    Compound Description: This group of compounds was synthesized with high diastereoselectivity through acid-promoted cyclization of N-benzylethanolamines. []

trans- and cis-N(2),3-Dimethyl-4-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline

    Compound Description: This entry refers to two diastereomers synthesized with high selectivity via acid-promoted cyclization of specific N-benzylephedrine derivatives. []

4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole

    Compound Description: This fluorine-18 labeled compound was investigated as a potential PET radiopharmaceutical for imaging P-glycoprotein (P-gp) at the blood-brain barrier. []

    Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure with 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride. The key difference lies in the presence of a 2-(4-fluorophenyl)oxazole moiety linked to the isoquinoline core via a methylene bridge in the related compound. []

2-Biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline

    Compound Description: This is another fluorine-18 labeled compound evaluated as a potential P-gp PET radiopharmaceutical for blood-brain barrier imaging. []

5-(1-(2-Fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalene

    Compound Description: This fluorine-18 labeled compound was investigated as a P-gp PET radiopharmaceutical candidate, demonstrating promising properties for blood-brain barrier imaging. []

    Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure with 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride. The key difference is the presence of a complex substituent attached to the isoquinoline nitrogen via a propyl linker in the related compound. []

6,7-Dimethoxy-1-[4-(4-methoxypyridin-3-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride (EDL-291)

    Compound Description: This compound exhibits antiglioblastoma activity both in vitro and in vivo. It induces cell death in glioblastoma cells through autophagy and reduces tumor size in animal models. []

    Relevance: EDL-291 shares a strikingly similar structure to 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride. Both compounds share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with a pyridyl-containing substituent at position 1. The key difference is the presence of a 4-methoxy group on the pyridine ring and a benzyl spacer between the pyridine and tetrahydroisoquinoline moieties in EDL-291. []

2,3,8,8a-Tetrahydro-6-hydroxy-5-methoxy-1-methylcyclopent[ij]isoquinolin-7(1H)-one

    Compound Description: This compound is a key intermediate in the synthesis of (±)-glaziovine, a proaporphine alkaloid. []

    Relevance: While structurally distinct from 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride, this compound is derived from 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline-1-acetic acid, highlighting the use of 6,7-dimethoxy-substituted tetrahydroisoquinoline derivatives in the synthesis of complex alkaloids. []

3,4,6,7-Tetrahydro-9,10-dimethoxy-4-methylbenzo[a]quinolizin-2-one

    Compound Description: This compound is a benzo[a]quinolizine derivative synthesized from 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline. []

    Relevance: This compound is synthesized from a 6,7-dimethoxy-substituted tetrahydroisoquinoline derivative, further emphasizing the versatility of this core structure in accessing various heterocyclic systems, including benzo[a]quinolizines, which are structurally related to the target compound. []

Bis-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydro isoquinoline-1) dimethiodide derivatives

    Compound Description: This refers to a series of compounds with varying polymethylene chain lengths linking two 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline moieties. Their curariform activity and interactions with cholinesterase and sympathetic ganglia were investigated. []

    Relevance: These bis-isoquinolinium compounds highlight the importance of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure in biological activity. They demonstrate that modifications to the connecting linker and substituents can significantly impact pharmacological properties. []

Overview

6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention due to its potential medicinal properties and structural characteristics. It is a derivative of tetrahydroisoquinoline, which is known for its diverse pharmacological activities.

Source

This compound can be synthesized through various chemical methods and is often studied in the context of medicinal chemistry. It has been isolated from natural sources and can also be produced synthetically in laboratory settings.

Classification

6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride is classified as an alkaloid, specifically a tetrahydroisoquinoline derivative. Alkaloids are nitrogen-containing compounds that are primarily derived from plants and exhibit significant biological activity.

Synthesis Analysis

Methods

The synthesis of 6,7-dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can be achieved through several methods:

  1. Petasis Reaction: This method involves the use of boronic acids and chiral amines to create intermediates that can be cyclized into the desired tetrahydroisoquinoline structure.
  2. Pomeranz–Fritsch–Bobbitt Cyclization: This cyclization technique is often employed following the formation of intermediates from the Petasis reaction to yield the final product.
  3. Bischler–Nepieralski Reaction: Another synthetic route that may be utilized involves this cyclization method, which facilitates the formation of isoquinoline derivatives from appropriate precursors.

Technical Details

In one reported synthesis, a combination of chiral oxazinones and boronic acids was used to achieve high diastereoselectivity. The process typically involves multiple steps including protection/deprotection strategies and purification techniques such as column chromatography to isolate the final product with satisfactory yield and purity .

Molecular Structure Analysis

Structure

The molecular formula for 6,7-dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride can be represented as follows:

  • Molecular Formula: C13_{13}H15_{15}Cl2_{2}N\O2_{2}

The structure features a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions and a pyridyl substituent at position 1.

Data

The compound's molecular weight is approximately 270.17 g/mol. The presence of two hydrochloride groups indicates that it exists in a protonated form in solution, which may influence its solubility and biological activity.

Chemical Reactions Analysis

Reactions

6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride can undergo various chemical reactions typical for isoquinoline derivatives:

  1. Nucleophilic Substitution: The pyridine nitrogen can participate in nucleophilic substitution reactions.
  2. Oxidation/Reduction: Functional groups on the molecule may undergo oxidation or reduction depending on reaction conditions.
  3. Cyclization Reactions: The compound can serve as a precursor for further cyclization to form more complex structures.

Technical Details

The reactivity of this compound is influenced by its functional groups; for instance, the methoxy groups can stabilize positive charges during electrophilic attacks while also participating in hydrogen bonding interactions .

Mechanism of Action

Process

The mechanism of action for 6,7-dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride is not fully elucidated but is believed to involve modulation of neurotransmitter systems. Studies suggest that tetrahydroisoquinoline derivatives may interact with dopaminergic and serotonergic receptors.

Data

Research indicates that this compound exhibits potential anti-cancer properties by inhibiting pathways associated with inflammation and tumor growth. Specifically, it has been shown to block interleukin-6 signaling pathways in colorectal cancer models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to the presence of hydrochloride groups; solubility may vary with pH.

Chemical Properties

Relevant analyses such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are commonly used to confirm structure and purity during synthesis .

Applications

Scientific Uses

6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride has potential applications in:

  • Medicinal Chemistry: As a lead compound in drug discovery targeting neurological disorders or cancer therapies.
  • Pharmacological Research: Investigating its effects on neurotransmitter systems and inflammatory pathways.
  • Synthetic Chemistry: Serving as an intermediate in the synthesis of more complex alkaloids or pharmaceutical agents.

The ongoing research continues to explore its therapeutic potential and mechanisms within biological systems.

Introduction to 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline Dihydrochloride in Medicinal Chemistry

Role of Tetrahydroisoquinoline (THIQ) Scaffolds in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus represents a privileged scaffold in medicinal chemistry due to its presence in diverse bioactive natural products and synthetic pharmaceuticals. This bicyclic system provides a versatile framework for molecular interactions with biological targets, enabling broad-spectrum pharmacological activities. THIQ-containing compounds exhibit significant antitumor properties, exemplified by antibiotics like saframycin A and quinocarcin, which disrupt essential cellular processes in cancer cells [6] [8]. Beyond oncology, THIQ derivatives demonstrate multifaceted bioactivity, including antiviral, antibacterial, and central nervous system effects, making them invaluable starting points for rational drug design [6].

The intrinsic structural rigidity of the THIQ core allows for precise spatial orientation of pharmacophoric elements, while its ease of functionalization at multiple positions (C-1, N-2, C-3, and aromatic rings) enables extensive structure-activity relationship exploration. The 6,7-dimethoxy substitution pattern, in particular, enhances target binding affinity through electronic effects and improved hydrophobic interactions, as observed in numerous biologically active alkaloids [5] [9]. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (heliamine), isolated from Backebergia militaris, serves as a key synthetic precursor for more complex isoquinoline derivatives with enhanced biological profiles [9] [10]. This molecular architecture facilitates interactions with diverse enzyme classes, including oxidoreductases and polymerases, underpinning the scaffold's therapeutic significance [5] [6].

Structural and Functional Significance of 4-Pyridyl Substituents in THIQ Derivatives

The introduction of a 4-pyridyl group at the C-1 position of the THIQ scaffold markedly alters the molecule's electronic properties and binding capabilities. This nitrogen-containing heterocycle serves as a bioisostere for phenyl rings while providing a basic nitrogen center capable of forming salt bridges or hydrogen bonds with biological targets. The 4-pyridyl substitution specifically enhances interactions with NAD(P)-binding enzymes, as evidenced by the mechanism of diminutol (a closely related analog), which functions as a cell-permeable 2,6,9-trisubstituted purine analog that competitively inhibits NQO1 (NADP-dependent oxidoreductase) [2].

This substitution pattern significantly influences tubulin polymerization dynamics. Research indicates that 4-pyridyl THIQ derivatives interfere with mitotic spindle assembly by targeting the NADP binding site and directly affecting tubulin polymerization. Unlike other antimitotic agents, these compounds achieve this without inducing oxidative stress or disrupting essential kinases like Cdk1, DNA replication, or actin polymerization [2] [4]. The protonatable pyridyl nitrogen, particularly when formulated as a dihydrochloride salt, enhances water solubility and bioavailability—critical factors for in vivo efficacy. This is exemplified by 6,7-dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride (CAS 298196-89-1), which features improved physicochemical properties compared to its non-salt counterparts [4] [7]. The dihydrochloride salt form ensures stability and facilitates handling in biological assays, making it a preferred form for research applications [2] [4].

Properties

CAS Number

298196-89-1

Product Name

6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride

IUPAC Name

6,7-dimethoxy-1-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline;dihydrochloride

Molecular Formula

C16H20Cl2N2O2

Molecular Weight

343.2 g/mol

InChI

InChI=1S/C16H18N2O2.2ClH/c1-19-14-9-12-5-8-18-16(11-3-6-17-7-4-11)13(12)10-15(14)20-2;;/h3-4,6-7,9-10,16,18H,5,8H2,1-2H3;2*1H

InChI Key

PYZJOSDWHSYBKU-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=NC=C3)OC.Cl.Cl

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=NC=C3)OC.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.